molecular formula C23H24N4O6 B13425228 1-N-methyl-2-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]benzene-1,2-dicarboxamide

1-N-methyl-2-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]benzene-1,2-dicarboxamide

Cat. No.: B13425228
M. Wt: 452.5 g/mol
InChI Key: TUNBHCZSXRKOKE-KRWDZBQOSA-N
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Description

1-N-methyl-2-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]benzene-1,2-dicarboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that includes an oxazolidinone ring, a morpholine moiety, and a benzene dicarboxamide group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N-methyl-2-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]benzene-1,2-dicarboxamide typically involves multiple steps, including the formation of the oxazolidinone ring, the introduction of the morpholine group, and the final coupling with the benzene dicarboxamide. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored and controlled. The use of automated systems for the addition of reagents and the removal of by-products can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-N-methyl-2-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]benzene-1,2-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-N-methyl-2-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]benzene-1,2-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of antithrombotic agents.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-N-methyl-2-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]benzene-1,2-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring and morpholine moiety play crucial roles in binding to these targets, thereby modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-N-methyl-2-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]benzene-1,2-dicarboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H24N4O6

Molecular Weight

452.5 g/mol

IUPAC Name

1-N-methyl-2-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]benzene-1,2-dicarboxamide

InChI

InChI=1S/C23H24N4O6/c1-24-21(29)18-4-2-3-5-19(18)22(30)25-12-17-13-27(23(31)33-17)16-8-6-15(7-9-16)26-10-11-32-14-20(26)28/h2-9,17H,10-14H2,1H3,(H,24,29)(H,25,30)/t17-/m0/s1

InChI Key

TUNBHCZSXRKOKE-KRWDZBQOSA-N

Isomeric SMILES

CNC(=O)C1=CC=CC=C1C(=O)NC[C@H]2CN(C(=O)O2)C3=CC=C(C=C3)N4CCOCC4=O

Canonical SMILES

CNC(=O)C1=CC=CC=C1C(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)N4CCOCC4=O

Origin of Product

United States

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